molecular formula C9H17NO6 B014337 Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B014337
M. Wt: 235.23 g/mol
InChI Key: ZEVOCXOZYFLVKN-JGKVKWKGSA-N
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Description

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOCXOZYFLVKN-JGKVKWKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Furanose Acetonide Intermediate Formation

The synthesis begins with 2-acetamido-2-deoxy-D-glucose, which undergoes acetonide protection at the C4 and C6 hydroxyl groups to form a furanose derivative. This step, performed on a multi-gram scale without chromatography, achieves near-quantitative yields by leveraging the thermodynamic stability of the furanose ring. The acetonide group serves dual roles: it directs subsequent functionalization at C3 and simplifies purification by crystallinity.

Mesylation and Epoxide-Mediated Inversion

Mesylation of the C3 hydroxyl group with methanesulfonyl chloride introduces a labile leaving group, enabling nucleophilic displacement. Treatment with sodium azide in dimethylformamide (DMF) at 80°C facilitates a stereospecific inversion, yielding the 3-azido intermediate. Subsequent hydrogenolysis over palladium on carbon reduces the azide to an amine while retaining the β-configuration. This method produces methyl 2-acetamido-2-deoxy-β-D-glucopyranoside in >60% overall yield, with epimerization at C4 minimized to <5%.

Multi-Step Synthesis via Allyl Glycoside Intermediate

Benzylidene Protection and Crotyl Alkylation

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside is alkylated with 2-butenyl (crotyl) bromide under phase-transfer conditions (tetrabutylammonium iodide, NaOH/CH2Cl2). The benzylidene group ensures regioselective protection of the C4 and C6 hydroxyls, while the crotyl moiety introduces a persistent protecting group at C3. This step proceeds in 85% yield, with <10% di-alkylation byproducts.

Sequential Deprotection and Functionalization

Hydrolysis of the benzylidene acetal (acetic acid/water, 80°C) unlocks the C4 and C6 positions for benzylation (benzyl bromide, NaH/THF) and acetylation (Ac2O/pyridine), respectively. The allyl glycoside is then isomerized to a 1-propenyl derivative using chlorotris(triphenylphosphine)rhodium(I), which undergoes mercury-mediated cyclization to form the oxazoline intermediate. Glycosylation with benzyl-protected glucosamine acceptors completes the synthesis, though yields for this final step remain unreported.

Alkaline Methanolysis with Sodium Methylate

Methylation of 2-acetamido-2-deoxy-D-glucose hydrochloride is achieved via alkaline methanolysis. Dissolving the substrate in anhydrous methanol containing sodium methylate (0.1 M) under nitrogen atmosphere at 20°C for 5 hours affords the β-glycoside in 100% yield. The reaction proceeds through a SN2 mechanism, with the methoxide ion attacking the anomeric carbon from the β-face. Excess methanol drives the equilibrium toward glycoside formation, while the hydrochloride counterion stabilizes the amine group against oxidation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Direct GlycosylationAcetonide formation, mesylation>60%High scalability, minimal epimerizationRequires toxic mesylating agents
Allyl GlycosideBenzylidene protection, alkylation~40%*Regioselective functionalizationMulti-step, low overall yield
Alkaline MethanolysisSN2 methylation100%Single-step, quantitative yieldLimited to β-anomer production

*Estimated from multi-step sequence.

Stereochemical Considerations in Synthesis

Anomeric Configuration Control

The β-selectivity in alkaline methanolysis arises from the stereoelectronic preference for axial attack by methoxide, stabilized by the adjacent acetamido group’s gauche effect. In contrast, rhodium-catalyzed isomerization of allyl glycosides enforces β-configuration through chelation-controlled transition states.

C4 Epimerization Mitigation

Epimerization at C4 during mesylation is suppressed by low-temperature reactions (−20°C) and rapid workup. Polar solvents like DMF stabilize the transition state, reducing axial-equatorial interconversion.

Industrial-Scale Production Challenges

Scaling the direct glycosylation method requires continuous flow reactors to handle exothermic mesylation steps and in-line crystallization for acetonide purification. Industrial methanolysis employs recycled methanol streams and membrane filtration to isolate the hydrochloride salt. Regulatory constraints on heavy metals (e.g., mercury in oxazoline synthesis) limit the allyl glycoside route to laboratory-scale applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various N-acetylglucosamine derivatives and sugar alcohols .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has the molecular formula C9H17NO6C_9H_{17}NO_6 and is characterized by its unique sugar structure, which plays a crucial role in its biological interactions and applications. The compound is typically utilized in its anhydrous form or as a dihydrate, which can influence its solubility and reactivity in various chemical reactions .

Pharmaceutical Applications

Antimicrobial Activity : M2A2DβG has demonstrated potential antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of this compound can inhibit bacterial growth by interfering with cell wall synthesis .

Drug Delivery Systems : The compound's ability to modify glycosylation patterns on therapeutic agents enhances their stability and bioavailability. This property is particularly beneficial in designing drug delivery systems that target specific tissues or cells .

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of M2A2DβG derivatives that showed enhanced efficacy against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Glycosylation Reactions

M2A2DβG serves as a glycosyl donor in various glycosylation reactions. Its reactivity allows for the formation of glycosidic bonds with other molecules, which is essential in synthesizing complex carbohydrates and glycoconjugates.

Application Description
Glycosylation ReagentUsed to create glycosidic linkages in oligosaccharides and polysaccharides
Synthesis of GlycoconjugatesFacilitates the attachment of sugars to proteins or lipids for biological functions

Biochemical Research

In biochemical research, M2A2DβG is utilized as a substrate for studying enzyme activities, particularly those involved in carbohydrate metabolism. It serves as an important tool for understanding enzyme specificity and mechanism.

Enzyme Kinetics Studies : Researchers employ M2A2DβG to investigate the kinetics of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This application aids in elucidating metabolic pathways involving glycoproteins and glycolipids.

Industrial Applications

The compound is also explored for its potential use in industrial applications, particularly in the food and cosmetic industries. Its properties can enhance the texture and stability of products.

Industry Application
Food IndustryUsed as a sweetener or flavor enhancer due to its sugar-like properties
Cosmetic IndustryIncorporated into formulations for moisturizing effects

Mechanism of Action

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside exerts its effects by binding to specific molecular targets, such as enzymes involved in glycan synthesis and degradation. It inhibits bacterial growth by binding to DNA and RNA, thereby inhibiting transcription, translation, and replication. Additionally, it binds to cardiac channels and inhibits their activity .

Comparison with Similar Compounds

  • Methyl N-acetyl-alpha-D-glucosaminide
  • Methyl 2-formamido-2-deoxy-beta-D-glucopyranoside
  • 4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

Comparison: Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific acetylation pattern, which influences its biological activity and interactions with proteins. Compared to similar compounds, it has distinct properties that make it particularly useful in glycobiology research .

Biological Activity

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (also known as methyl GlcNAc) is a derivative of N-acetylglucosamine (GlcNAc), a monosaccharide that plays a significant role in various biological processes. This compound has garnered attention due to its potential biological activities, particularly in the fields of glycobiology, immunology, and microbiology. This article reviews the biological activity of this compound, summarizing key findings from recent research.

Chemical Structure and Properties

This compound has the molecular formula C9H17NO6C_9H_{17}NO_6 and is characterized by an acetamido group attached to the second carbon of the glucopyranoside ring. Its structure allows it to participate in various biochemical interactions, influencing its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties . It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent. For instance, studies have demonstrated its effectiveness against specific pathogens, suggesting that it may interfere with bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways .

2. Effects on Glycosaminoglycan Synthesis

A study involving primary hepatocytes revealed that various GlcNAc analogs, including this compound, can significantly affect the incorporation of glucosamine into glycosaminoglycans (GAGs). The compound exhibited concentration-dependent inhibition of D-[3H]glucosamine incorporation into GAGs without affecting total protein synthesis. This suggests that this compound may alter GAG synthesis pathways by competing for substrates or inhibiting enzymes involved in these pathways .

3. Immunological Effects

This compound has been implicated in modulating immune responses. It may influence the activity of immune cells by altering glycosylation patterns on cell surfaces, which can affect cell signaling and recognition processes. This property is particularly relevant in the context of autoimmune diseases and cancer immunotherapy .

Case Studies and Experimental Findings

StudyFindings
Biological Evaluation (2005) Inhibition of D-[3H]glucosamine incorporation into GAGs by up to 93% at high concentrations (1 mM) was observed, indicating a significant impact on cellular metabolism .
Antimicrobial Activity Demonstrated efficacy against bacterial strains such as Staphylococcus aureus, suggesting potential applications in treating infections .
Immunological Modulation Altered glycosylation patterns were noted in immune cells treated with this compound, leading to enhanced immune responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Reactant of Route 2
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Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

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